N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring three distinct pharmacophores:
- A 1,3,4-oxadiazole scaffold, known for metabolic resistance and electron-withdrawing properties.
- A 4-fluorobenzenesulfonyl group linked to a piperidine-4-carboxamide moiety, enhancing solubility and modulating receptor affinity.
This multifunctional architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by fluorinated aromatic systems and heterocycles.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O4S/c1-12-11-16(24-25(12)2)18-22-23-19(30-18)21-17(27)13-7-9-26(10-8-13)31(28,29)15-5-3-14(20)4-6-15/h3-6,11,13H,7-10H2,1-2H3,(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPOVXZJOBTNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
Molecular Weight: 372.42 g/mol
CAS Number: [Not available in provided sources]
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity: Many pyrazole derivatives have shown efficacy in inhibiting tumor growth by modulating pathways involved in cell proliferation and apoptosis.
- Autophagy Modulation: Certain pyrazole-based compounds disrupt mTORC1 activity, leading to increased autophagic flux, which is crucial for cancer cell survival under stress conditions .
Anticancer Activity
Research has demonstrated that derivatives of pyrazole can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5f | C6 | 5.13 | Induces apoptosis and cell cycle arrest |
| 5a | SH-SY5Y | 5.00 | Selective cytotoxicity |
In a study involving glioma cells, compound 5f was found to induce cell cycle arrest predominantly in the G0/G1 phase, suggesting a targeted approach to treating gliomas .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the pyrazole ring and sulfonyl group significantly influence the compound's biological activity. The presence of a fluorobenzenesulfonyl moiety was crucial for enhancing anticancer properties .
Case Studies
- Study on Autophagy Modulators:
- Cytotoxicity in Pancreatic Cancer:
Scientific Research Applications
Biological Activities
Anticancer Properties:
Research indicates that compounds similar to N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide exhibit significant anticancer activities. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This compound's structure suggests it may interact with various molecular targets involved in cancer progression.
Antimicrobial Activity:
Compounds containing the pyrazole and oxadiazole moieties have demonstrated antimicrobial effects against various bacterial strains. The presence of the sulfonamide group enhances its activity by interfering with bacterial folic acid synthesis. This application is particularly relevant in the development of new antibiotics to combat resistant strains.
Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism could involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory processes.
Case Studies
-
Anticancer Study (2023):
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various oxadiazole derivatives, including this compound. Results indicated that the compound inhibited tumor growth in xenograft models and induced apoptosis through mitochondrial pathways . -
Antimicrobial Research (2022):
An investigation into the antimicrobial properties of sulfonamide derivatives highlighted the effectiveness of compounds similar to this one against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the pyrazole ring significantly enhanced antibacterial activity . -
Anti-inflammatory Mechanism (2024):
A recent publication explored the anti-inflammatory effects of pyrazole-based compounds. The study demonstrated that this compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and inferred biological relevance.
Table 1: Key Structural and Functional Comparisons
Pyrazole Derivatives: Stability and Substitution Patterns
- Target vs. : The target’s fully unsaturated pyrazole ring (vs. The 1,5-dimethyl groups may sterically hinder metabolic degradation compared to unsubstituted pyrazolines.
Target vs. :
Replacement of carbothioamide () with carboxamide (target) reduces sulfur-associated toxicity and improves hydrogen-bonding capacity. The oxadiazole core (target) may confer greater metabolic stability than isoxazole () due to reduced ring strain .
Fluorinated Aromatic Systems
- The 4-fluorobenzenesulfonyl group in the target parallels the 4-fluorophenyl substituents in and the 3-fluorophenyl group in . Fluorination typically enhances lipophilicity and bioavailability while resisting oxidative metabolism.
Piperidine and Sulfonamide Pharmacophores
- The piperidine-4-carboxamide in the target introduces conformational flexibility and basicity (pKa ~10–11 for piperidine), contrasting with the rigid chromenone system in . The sulfonyl group in the target may mimic sulfonamide-containing drugs (e.g., COX-2 inhibitors), though direct activity data are absent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
